4-Nitrobenzo[d]isothiazole CAS 139037-03-9 properties
4-Nitrobenzo[d]isothiazole CAS 139037-03-9 properties
The following technical guide provides an in-depth analysis of 4-Nitrobenzo[d]isothiazole (CAS 139037-03-9).[1] This monograph is designed for research scientists and drug development professionals, synthesizing physicochemical data, synthetic methodologies, and reactivity profiles.[1]
CAS: 139037-03-9 | Formula: C₇H₄N₂O₂S | MW: 180.18 g/mol [1]
Executive Summary & Chemical Identity
4-Nitrobenzo[d]isothiazole is a bicyclic heteroaromatic compound featuring a benzene ring fused to an isothiazole ring, with a nitro group substituted at the 4-position.[1] As a member of the benzo[d]isothiazole class (also known as 1,2-benzisothiazoles), it serves as a critical scaffold in medicinal chemistry, particularly as a bioisostere for indole and benzothiophene derivatives.[1]
The 4-nitro isomer is structurally significant because the nitro group is positioned ortho to the ring fusion carbon (C3a), creating unique steric and electronic environments compared to the more common 5- or 6-nitro isomers.[1] This positioning influences both its chemical reactivity (e.g., susceptibility to nucleophilic attack) and its binding affinity in biological targets.[1]
Physicochemical Profile
| Property | Value / Description | Note |
| CAS Number | 139037-03-9 | Verified Identifier |
| IUPAC Name | 4-Nitro-1,2-benzisothiazole | Systematic Name |
| Molecular Weight | 180.18 g/mol | Calculated |
| Appearance | Pale yellow to yellow crystalline solid | Typical of nitro-aromatics |
| Melting Point | >100 °C (Predicted) | Unsubstituted parent mp 37°C; nitro group significantly raises mp.[1][2][3][4][5][6] |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor water solubility |
| LogP | ~2.2 - 2.5 (Predicted) | Lipophilic character |
| H-Bond Donors | 0 | No acidic protons |
| H-Bond Acceptors | 4 | Nitro group (2) + Ring N + Ring S |
Synthetic Methodologies
The synthesis of 4-nitrobenzo[d]isothiazole requires the construction of the isothiazole ring upon a pre-functionalized benzene core.[1] Direct nitration of benzo[d]isothiazole typically yields the 5- or 7-nitro isomers due to the directing effects of the heterocycle; therefore, the 4-nitro isomer is best accessed via cyclization of 1,2,3-trisubstituted benzene precursors .[1]
Primary Route: Oxidative Cyclization of 2-Substituted-3-Nitrobenzenes
This method utilizes a "2-chloro-3-nitrobenzaldehyde" or equivalent precursor.[1] The strategy involves introducing sulfur and nitrogen functionalities to close the isothiazole ring.[1][6][7]
Step-by-Step Protocol:
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Precursor Selection: Start with 2-chloro-3-nitrobenzaldehyde .[1] The nitro group at position 3 (relative to the aldehyde) becomes position 4 in the final fused system.[1]
-
Sulfur Incorporation: React the precursor with sodium sulfide (Na₂S) or elemental sulfur (S₈) in a polar aprotic solvent (DMF or DMSO) to generate the transient 2-mercapto-3-nitrobenzaldehyde.[1]
-
Ring Closure: Treat the intermediate with ammonia (NH₃) and an oxidant (e.g., Hydrogen Peroxide, Iodine, or simply air oxidation) to facilitate the formation of the S–N bond.[1]
-
Mechanism: The ammonia condenses with the aldehyde to form an imine, which then undergoes oxidative cyclization with the adjacent thiol group.[1]
-
DOT Diagram: Synthetic Pathway
Figure 1: Synthetic route from 2-chloro-3-nitrobenzaldehyde via oxidative cyclization.
Reactivity & Functionalization
The 4-nitrobenzo[d]isothiazole scaffold presents two primary vectors for chemical modification: the nitro group (reducible) and the isothiazole ring (electrophilic/nucleophilic sensitivity).[1]
A. Reduction to 4-Aminobenzo[d]isothiazole
The most critical transformation is the reduction of the nitro group to an amine, yielding 4-aminobenzo[d]isothiazole .[1] This amine is a versatile handle for further functionalization (e.g., amide coupling, sulfonylation).[1]
-
Reagents: Iron powder/NH₄Cl, SnCl₂/HCl, or catalytic hydrogenation (H₂/Pd-C).[1]
-
Note: Care must be taken during hydrogenation to avoid reducing the S–N bond of the isothiazole ring (reductive ring opening).[1] Chemoselective reduction using Fe/NH₄Cl is often preferred.[1]
B. Nucleophilic Ring Opening
The isothiazole ring is susceptible to nucleophilic attack at the sulfur atom or the C3 position, particularly in the presence of strong bases.[1]
-
Mechanism: Strong bases (e.g., NaOH, alkoxides) can attack the sulfur, leading to ring opening and formation of 2-cyanobenzenethiol derivatives.[1] The presence of the electron-withdrawing nitro group at C4 may increase the susceptibility of the ring to such cleavage by stabilizing the resulting anionic intermediate.[1]
-
Precaution: Avoid strongly alkaline conditions during workup or storage.[1]
DOT Diagram: Reactivity Profile
Figure 2: Primary reactivity pathways: Nitro reduction vs. Nucleophilic ring opening.[1]
Medicinal Chemistry Applications
Benzo[d]isothiazoles are established scaffolds in drug discovery, often functioning as bioisosteres for indole, benzothiophene, and benzothiazole.[1][6]
Therapeutic Relevance[6]
-
Kinase Inhibition: The benzo[d]isothiazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.[1] The 4-position substituents (derived from the 4-nitro group) can project into the solvent-exposed region or specific hydrophobic pockets (e.g., the "gatekeeper" region).[1]
-
GPCR Ligands: Derivatives of benzo[d]isothiazole (e.g., Ziprasidone, Lurasidone) are potent antipsychotics targeting Dopamine D2 and Serotonin 5-HT2A receptors.[1] While these drugs typically feature substitution at C3, the 4-substituted variants offer a vector to tune metabolic stability and receptor selectivity.[1]
-
Antimicrobial Agents: The inherent reactivity of the S–N bond has been linked to antimicrobial activity, potentially via interaction with thiol-containing enzymes in pathogens.[1]
Bioisosteric Replacement Strategy
-
vs. 4-Nitroindole: 4-Nitrobenzo[d]isothiazole offers modified H-bonding potential (acceptor only at N2) and altered lipophilicity (LogP) compared to the indole NH donor.[1]
-
vs. 4-Nitrobenzothiophene: The introduction of the nitrogen atom at position 2 increases water solubility and introduces a weak basic center.[1]
Safety & Handling (MSDS Highlights)
-
Hazards: As a nitro-aromatic compound, it should be treated as potentially toxic and mutagenic.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Protect from light.[1][12]
-
Stability: Stable under normal conditions but may decompose upon exposure to strong bases or reducing agents.[1]
-
Disposal: Incineration in a chemical waste combustor equipped with an afterburner and scrubber (due to Nitrogen and Sulfur oxides).[1]
References
-
Chemical Identity: 4-Nitrobenzo[d]isothiazole. PubChem Compound Summary. National Center for Biotechnology Information.[1] Link
-
Synthesis Review: Ivanova, Y. et al. (2024).[1][6] Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146.[1][6] (Provides general methodologies for benzo[d]isothiazole construction). Link
-
Commercial Availability: BLD Pharm Product Catalog, CAS 139037-03-9.[1] Link
-
Scaffold Reactivity: Vicini, P. et al. (2000).[1] Biological activity of benzo[d]isothiazole derivatives. Il Farmaco, 55(8), 579-587.[1] (Discusses the biological relevance of the core scaffold).
Sources
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- 3. researchgate.net [researchgate.net]
- 4. 4-Nitrobenzo[d]thiazole | C7H4N2O2S | CID 601876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Isothiazole synthesis [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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